molecular formula C10H10BrNO B7524654 N-(2-bromo-4-methylphenyl)prop-2-enamide

N-(2-bromo-4-methylphenyl)prop-2-enamide

Cat. No.: B7524654
M. Wt: 240.10 g/mol
InChI Key: KUFUZRUUFFEQDG-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)prop-2-enamide is an acrylamide derivative featuring a 2-bromo-4-methylphenyl substituent directly attached to the amide nitrogen. Its molecular formula is C₁₀H₁₀BrNO, with a molecular weight of 240.10 g/mol (extrapolated from related compounds in ). This compound is structurally characterized by an electron-withdrawing bromine atom and a methyl group at the 2- and 4-positions of the aromatic ring, respectively. While its exact applications are less documented, analogs are utilized in polymer synthesis and medicinal chemistry as intermediates or pharmacophores .

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-3-10(13)12-9-5-4-7(2)6-8(9)11/h3-6H,1H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFUZRUUFFEQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2-Bromophenyl)prop-2-enamide

  • Molecular Formula: C₉H₈BrNO .
  • Key Differences : Lacks the 4-methyl group present in the target compound.
  • The electron-withdrawing bromine at the 2-position remains, but the lack of a methyl group may decrease hydrophobicity compared to the 4-methyl analog.
  • Applications : Used as a building block in organic synthesis, though its specific roles are less defined compared to methyl-substituted derivatives .

N-(2-(4-Bromophenyl)ethyl)-2-methylprop-2-enamide

  • Molecular Formula: C₁₂H₁₄BrNO .
  • Key Differences : Incorporates a 4-bromophenyl group connected via an ethyl linker and includes a methyl group on the acrylamide backbone.
  • Implications: The ethyl spacer increases molecular flexibility, which is advantageous in molecularly imprinted polymers (MIPs) for biomolecule recognition (e.g., tyramine, norepinephrine) . Demonstrated high imprinting factors (2.47–2.50) in MIPs, attributed to the optimized spatial arrangement of functional groups .
  • Synthesis : Prepared via N-acylation of phenethylamines with methacryloyl chloride, yielding 46–94% .

Plant-Derived Acrylamides with Anti-inflammatory Activity

  • Examples: N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (C₁₈H₁₈NO₅): Exhibits anti-inflammatory activity with IC₅₀ = 17.00 ± 1.11 μM . 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (C₁₉H₂₂N₂O₅): IC₅₀ < 17.21 μM .
  • Key Differences : Hydroxyl and methoxy groups enhance hydrogen bonding and electron-donating effects, contrasting with the bromo/methyl substituents of the target compound.
  • Implications: Polar substituents (e.g., -OH, -OCH₃) improve solubility in aqueous systems and enhance interactions with biological targets.

Complex Pharmacological Derivatives

  • Example : (2Z)-N-(2-bromo-4-methylphenyl)-2-[(3-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide (C₂₃H₁₈BrClN₃O₃) .
  • Key Differences : Additional chloro, nitro, and formamido groups introduce multifunctional pharmacophoric elements.
  • Implications: Enhanced binding affinity to biological targets due to multiple electron-withdrawing groups.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
N-(2-Bromo-4-methylphenyl)prop-2-enamide C₁₀H₁₀BrNO 2-bromo, 4-methylphenyl Synthetic intermediate; potential pharmacophore
N-(2-Bromophenyl)prop-2-enamide C₉H₈BrNO 2-bromophenyl Polymer precursor; lower steric hindrance
N-(2-(4-Bromophenyl)ethyl)-2-methylprop-2-enamide C₁₂H₁₄BrNO 4-bromophenyl ethyl, methyl MIPs for biomolecule recognition (IF = 2.47–2.50)
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide C₁₈H₁₈NO₅ Dihydroxyphenyl, methoxyphenyl Anti-inflammatory (IC₅₀ = 17.00 μM)
(2Z)-N-(2-bromo-4-methylphenyl)-2-[(3-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide C₂₃H₁₈BrClN₃O₃ Multifunctional (Br, Cl, NO₂, formamido) High pharmacological potential

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